3-Chloro-2-fluoro-5,6-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluoro-5,6-dimethylbenzoic acid is an aromatic carboxylic acid with the molecular formula C9H8ClFO2. This compound is characterized by the presence of chlorine, fluorine, and two methyl groups attached to a benzene ring, along with a carboxylic acid functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5,6-dimethylbenzoic acid can be achieved through several synthetic routes. One common method involves the halogenation of 2-fluoro-5,6-dimethylbenzoic acid. The process typically includes:
-
Halogenation Reaction
Reagents: Chlorine gas or a chlorinating agent such as thionyl chloride.
Conditions: The reaction is carried out under controlled temperature conditions, often in the presence of a catalyst like iron(III) chloride to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring.
-
Carboxylation Reaction
Reagents: Carbon dioxide and a suitable base such as sodium hydroxide.
Conditions: The reaction is performed under high pressure and temperature to introduce the carboxylic acid group onto the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and carboxylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5,6-dimethylbenzoic acid undergoes various types of chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as hydroxide ions or amines.
Conditions: Typically carried out in polar solvents under mild to moderate temperatures.
Products: Substituted benzoic acids where the chlorine or fluorine atoms are replaced by nucleophiles.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Conducted under acidic or basic conditions, often at elevated temperatures.
Products: Oxidized derivatives of the benzoic acid, potentially forming quinones or other oxidized aromatic compounds.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Conditions: Performed under an inert atmosphere to prevent oxidation.
Products: Reduced forms of the benzoic acid, such as alcohols or alkanes.
Scientific Research Applications
3-Chloro-2-fluoro-5,6-dimethylbenzoic acid has several scientific research applications, including:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of aromatic substitution reactions and reaction mechanisms.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Used in the development of bioactive compounds and pharmaceuticals.
-
Medicine
- Explored for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
- Studied for its interactions with biological targets and pathways.
-
Industry
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
- Employed in the manufacture of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5,6-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
3-Chloro-2-fluoro-5,6-dimethylbenzoic acid can be compared with other similar compounds, such as:
-
2-Chloro-3-fluoro-5,6-dimethylbenzoic acid
- Similar structure but with different positions of chlorine and fluorine atoms.
- May exhibit different reactivity and biological activity due to positional isomerism.
-
3-Chloro-2-fluoro-4,5-dimethylbenzoic acid
- Another positional isomer with variations in the placement of methyl groups.
- Differences in chemical and physical properties compared to this compound.
-
3-Chloro-2-fluoro-5-methylbenzoic acid
- Lacks one methyl group compared to this compound.
- May have different solubility, reactivity, and biological effects.
Biological Activity
3-Chloro-2-fluoro-5,6-dimethylbenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
The chemical structure of this compound includes a chlorine atom and a fluorine atom attached to a benzoic acid framework with two methyl groups. This unique arrangement contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H10ClF O2 |
Molecular Weight | 216.64 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance, studies on related benzoic acids have shown that modifications can enhance their ability to inhibit tumor growth in various cancer cell lines.
Case Study: MDM2 Inhibition
A notable study focused on the inhibition of the MDM2 protein, which is crucial for regulating p53 activity in cancer cells. The findings revealed that certain derivatives of benzoic acids could effectively bind to MDM2, leading to enhanced p53 activation and subsequent tumor growth inhibition. Specifically, compounds with similar structural motifs demonstrated IC50 values in the nanomolar range against cancer cell lines such as SJSA-1 .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Electrophilic Substitution : The chlorine and fluorine substituents can participate in electrophilic aromatic substitution reactions, potentially altering the compound's reactivity towards biological targets.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as MDM2 and others related to cell proliferation pathways.
Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines indicate that this compound exhibits moderate cytotoxic effects. The MTT assay results suggest that at certain concentrations, the compound can significantly reduce cell viability, indicating its potential as an anticancer agent.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Notes |
---|---|---|
SJSA-1 | 190 | Moderate inhibition |
OVCAR | Not specified | Further testing required |
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that compounds similar to this compound can achieve significant plasma exposure following oral administration. However, toxicity profiles indicate potential risks associated with high doses, including skin irritation and acute toxicity upon ingestion .
Safety Profile
The safety profile indicates that while the compound shows promise in therapeutic applications, careful consideration must be given to dosage and administration routes to minimize adverse effects.
Properties
IUPAC Name |
3-chloro-2-fluoro-5,6-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-4-3-6(10)8(11)7(5(4)2)9(12)13/h3H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSODOCURUBXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.